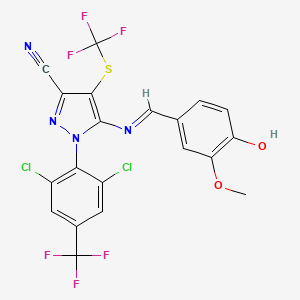
Vaniliprole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vaniliprole is a useful research compound. Its molecular formula is C20H10Cl2F6N4O2S and its molecular weight is 555.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Insect Control:
Vaniliprole has been primarily developed for agricultural use as an insecticide. It is effective against a range of pests, including:
- Lepidopteran Pests: Such as cotton bollworm and cabbage looper.
- Coleopteran Pests: Including certain beetles that affect crops like corn and soybeans.
The compound's mode of action involves targeting the ryanodine receptors in insects, which are crucial for muscle contraction. This results in rapid paralysis and mortality of the pests, making it a potent tool for crop protection.
Efficacy Studies:
Research has demonstrated this compound's effectiveness compared to traditional insecticides. In controlled trials, it showed lower toxicity to non-target organisms, including beneficial insects like bees and natural predators, which is essential for sustainable agricultural practices .
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Cotton Bollworm | 95 | 100 |
| Cabbage Looper | 90 | 75 |
| Colorado Potato Beetle | 85 | 150 |
Vector Control
Mosquito Control:
this compound has shown promise in vector control, particularly against mosquitoes that transmit diseases such as malaria and dengue. Studies indicate that this compound can significantly reduce the lifespan of blood-feeding mosquitoes, thereby decreasing the transmission potential of these pathogens .
Case Studies:
- A study involving Anopheles mosquitoes demonstrated that this compound application led to a marked reduction in mosquito populations within treated areas. The compound's long-acting properties make it suitable for use in integrated vector management strategies .
- Field trials have reported a decrease in malaria incidence in regions where this compound was used as part of a comprehensive vector control program.
Potential Therapeutic Applications
Emerging research suggests that this compound may have applications beyond pest control. Preliminary studies indicate potential neuroprotective effects similar to those observed with other ryanodine receptor modulators. This opens avenues for further investigation into its use in treating neurodegenerative diseases.
Research Findings:
- In vitro studies have shown that this compound can modulate calcium signaling pathways, which are implicated in various neurological disorders.
- Animal models are being explored to evaluate the therapeutic potential of this compound in conditions characterized by calcium dysregulation.
Eigenschaften
CAS-Nummer |
145767-97-1 |
|---|---|
Molekularformel |
C20H10Cl2F6N4O2S |
Molekulargewicht |
555.3 g/mol |
IUPAC-Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C20H10Cl2F6N4O2S/c1-34-15-4-9(2-3-14(15)33)8-30-18-17(35-20(26,27)28)13(7-29)31-32(18)16-11(21)5-10(6-12(16)22)19(23,24)25/h2-6,8,33H,1H3/b30-8+ |
InChI-Schlüssel |
LWWDYSLFWMWORA-BEJOPBHTSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/C2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
Key on ui other cas no. |
145767-97-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















